molecular formula C12H9NO4 B14193112 1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one CAS No. 923294-83-1

1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one

Cat. No.: B14193112
CAS No.: 923294-83-1
M. Wt: 231.20 g/mol
InChI Key: RXWWVRZRPFVBHM-UHFFFAOYSA-N
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Description

1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups

Preparation Methods

The synthesis of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl compounds, followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for conditions that require modulation of oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one exerts its effects is primarily through its ability to participate in redox reactions. The nitro group can undergo reduction, while the hydroxyl group can be oxidized, making it a versatile compound in redox chemistry. These reactions can influence various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one can be compared to other biphenyl derivatives, such as:

Properties

CAS No.

923294-83-1

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

4-hydroxy-4-(3-nitrophenyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H9NO4/c14-11-4-6-12(15,7-5-11)9-2-1-3-10(8-9)13(16)17/h1-8,15H

InChI Key

RXWWVRZRPFVBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2(C=CC(=O)C=C2)O

Origin of Product

United States

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